2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine
Overview
Description
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple pyrazole rings and a pyrimidine ring, which are known for their significant roles in medicinal chemistry and organic synthesis. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,5-dimethylpyrazole with appropriate aldehydes or ketones, followed by cyclization reactions to form the pyrazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or amines .
Scientific Research Applications
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the pyrimidine ring and trifluoromethyl group.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system, often used in medicinal chemistry.
Trifluoromethylated Pyrazoles: Pyrazole derivatives with a trifluoromethyl group, known for their enhanced stability and reactivity.
Uniqueness
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of multiple pyrazole rings, a pyrimidine ring, and a trifluoromethyl group.
Properties
IUPAC Name |
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N8/c1-10-7-16(20(21,22)23)25-19(24-10)31-18(15-9-30(6)27-13(15)4)11(2)17(28-31)14-8-29(5)26-12(14)3/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQSWUDUGDKAND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C(=N2)C3=CN(N=C3C)C)C)C4=CN(N=C4C)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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